molecular formula C8H7N3O B1612216 2-Aminoquinazolin-6-ol CAS No. 2656-52-2

2-Aminoquinazolin-6-ol

Cat. No.: B1612216
CAS No.: 2656-52-2
M. Wt: 161.16 g/mol
InChI Key: PXJMIQUIFRKWDL-UHFFFAOYSA-N
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Description

2-Aminoquinazolin-6-ol is a heterocyclic aromatic compound with the molecular formula C8H7N3O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features an amino group at the second position and a hydroxyl group at the sixth position on the quinazoline ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoquinazolin-6-ol can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Aminoquinazolin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline-6,8-dione derivatives.

    Reduction: Reduction reactions can convert it into 2-aminoquinazoline derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline-6,8-dione derivatives.

    Reduction: 2-Aminoquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Scientific Research Applications

2-Aminoquinazolin-6-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Aminoquinazolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Aminoquinazolin-6-ol can be compared with other similar compounds, such as:

    2-Aminoquinazoline: Lacks the hydroxyl group at the sixth position, which may affect its reactivity and biological activity.

    Quinazolin-6-ol: Lacks the amino group at the second position, which may influence its chemical properties and applications.

    2-Aminoquinoline: Contains a different ring structure, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in the presence of both the amino and hydroxyl groups on the quinazoline ring, which provides a unique combination of reactivity and biological activity .

Properties

IUPAC Name

2-aminoquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMIQUIFRKWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616595
Record name 2-Aminoquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2656-52-2
Record name 2-Aminoquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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